Cas no 1547075-95-5 (2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid)

2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid
- 2H-Benzotriazole-5-carboxylic acid, 2-(2-propyn-1-yl)-
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- インチ: 1S/C10H7N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h1,3-4,6H,5H2,(H,14,15)
- InChIKey: NAQHXZQLPIRZHM-UHFFFAOYSA-N
- ほほえんだ: N1=C2C=CC(C(O)=O)=CC2=NN1CC#C
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506422-1g |
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylicacid |
1547075-95-5 | 97% | 1g |
$*** | 2023-03-31 |
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acidに関する追加情報
Introduction to 2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid (CAS No. 1547075-95-5) and Its Emerging Applications in Chemical Biology
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid, identified by the CAS number 1547075-95-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This heterocyclic compound features a benzotriazole core appended with a propargyl group, making it a versatile scaffold for the development of novel bioactive molecules. The benzotriazole moiety is well-known for its broad spectrum of biological activities, while the propargyl group introduces reactivity that can be exploited for further chemical modifications.
The structural motif of 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid positions it as a promising candidate for drug discovery and material science applications. The benzotriazole ring is a common pharmacophore found in various therapeutic agents, including antifungal, antiviral, and anticancer drugs. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive component in medicinal chemistry. Additionally, the propargyl group (–C≡CH) serves as an effective handle for cross-coupling reactions, enabling the synthesis of more complex derivatives with tailored biological properties.
In recent years, there has been a surge in research focused on leveraging benzotriazole derivatives for therapeutic purposes. The introduction of the propargyl group enhances the compound's synthetic utility, allowing for the construction of intricate molecular architectures through palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings. These transformations have enabled the creation of novel analogs with enhanced potency and selectivity against various disease targets.
One of the most compelling aspects of 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid is its potential in modulating inflammatory pathways. Emerging research suggests that benzotriazole derivatives can interact with signaling molecules involved in processes such as NF-κB activation and MAPK phosphorylation. These pathways are central to inflammatory responses and have been implicated in numerous chronic diseases, including arthritis, atherosclerosis, and neurodegenerative disorders. By targeting these pathways, compounds like 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid may offer therapeutic benefits through mechanisms that involve reducing pro-inflammatory cytokine production and enhancing tissue repair processes.
The compound's reactivity also makes it valuable in materials science applications. For instance, its ability to undergo click chemistry reactions allows for the integration of benzotriazole-based polymers into advanced materials with applications in optoelectronics and biomedicine. These materials may find use in developing sensors, light-emitting diodes (LEDs), and even biodegradable implants due to their tunable electronic properties and biocompatibility.
Recent advances in computational chemistry have further accelerated the discovery of new derivatives of 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action. These computational approaches complement experimental efforts by predicting binding affinities and optimizing lead structures before they are synthesized in the lab. This synergy between computational and experimental methods has significantly reduced the time required to develop novel bioactive molecules.
The pharmaceutical industry has also shown interest in 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid due to its potential as an intermediate in drug synthesis. Its structural features allow for facile derivatization into more complex scaffolds that can be optimized for improved pharmacokinetic properties. For example, modifications at the carboxylic acid moiety can enhance solubility and metabolic stability, critical factors for drug efficacy and safety.
In conclusion, 2-prop-2-ynyl-2H-benzotriazole-5-carboxylic acid (CAS No. 1547075-95-5) represents a fascinating compound with diverse applications across chemical biology and materials science. Its unique structural features enable it to serve as a versatile scaffold for drug development, material design, and innovative synthetic methodologies. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an increasingly important role in advancing scientific understanding and technological innovation.
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